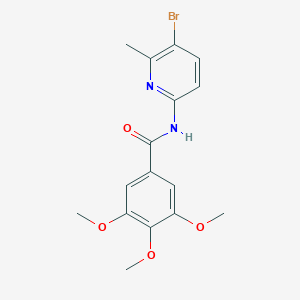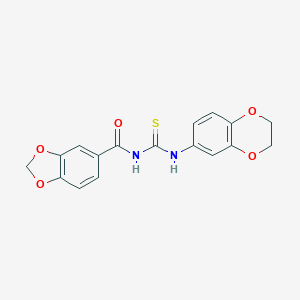![molecular formula C15H12BrN3O3S B278360 N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278360.png)
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BMB, and it has been synthesized through different methods.
作用機序
The mechanism of action of BMB is not fully understood. However, it has been suggested that BMB inhibits the activity of enzymes involved in the metabolism of cancer cells. It has also been suggested that BMB induces apoptosis in cancer cells by activating caspases. BMB has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BMB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of cancer cells. It has also been shown to induce apoptosis in cancer cells. BMB has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects. BMB has also been shown to have a low toxicity profile.
実験室実験の利点と制限
One of the main advantages of BMB for lab experiments is its low toxicity profile. This makes it an ideal compound for in vitro and in vivo studies. Another advantage of BMB is its potential applications in various fields of scientific research. However, one of the limitations of BMB is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the study of BMB. One of the future directions is the development of more efficient synthesis methods for BMB. Another future direction is the study of BMB in combination with other compounds for its potential applications in cancer and neurodegenerative diseases. The study of the mechanism of action of BMB is also a future direction for research. Finally, the development of novel derivatives of BMB with improved solubility and bioavailability is another future direction for research.
Conclusion:
In conclusion, N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMB has been synthesized through different methods, and it has been studied for its potential applications in cancer and neurodegenerative diseases. BMB has several biochemical and physiological effects, and it has a low toxicity profile. However, its limited solubility in water may affect its bioavailability. There are several future directions for the study of BMB, including the development of more efficient synthesis methods, the study of BMB in combination with other compounds, the study of the mechanism of action of BMB, and the development of novel derivatives of BMB with improved solubility and bioavailability.
合成法
The synthesis of BMB has been reported through different methods. One of the methods involves the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with 1,3-benzodioxole-5-carboxamide in the presence of triethylamine. The resulting product is BMB, which can be purified through recrystallization. Another method involves the reaction of 6-methyl-5-nitro-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with 1,3-benzodioxole-5-carboxamide in the presence of triethylamine. The resulting product is then reduced with tin and hydrochloric acid to obtain BMB.
科学的研究の応用
BMB has been studied for its potential applications in various fields of scientific research. One of the main applications of BMB is in the field of cancer research. BMB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. BMB has also been studied for its potential applications in the field of neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
分子式 |
C15H12BrN3O3S |
|---|---|
分子量 |
394.2 g/mol |
IUPAC名 |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H12BrN3O3S/c1-8-10(16)3-5-13(17-8)18-15(23)19-14(20)9-2-4-11-12(6-9)22-7-21-11/h2-6H,7H2,1H3,(H2,17,18,19,20,23) |
InChIキー |
YJSPSOOKBHEBER-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)Br |
正規SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)
![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)


![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)
